1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid

Description

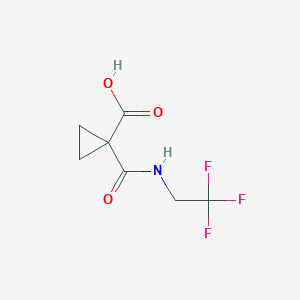

1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H8F3NO3 It is characterized by the presence of a cyclopropane ring, a trifluoroethyl group, and a carbamoyl group

Properties

Molecular Formula |

C7H8F3NO3 |

|---|---|

Molecular Weight |

211.14 g/mol |

IUPAC Name |

1-(2,2,2-trifluoroethylcarbamoyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H8F3NO3/c8-7(9,10)3-11-4(12)6(1-2-6)5(13)14/h1-3H2,(H,11,12)(H,13,14) |

InChI Key |

RBTTYJBOCHIEOK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C(=O)NCC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane-1-carboxylic acid with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamoyl group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield cyclopropane-1-carboxylic acid and 2,2,2-trifluoroethylamine.

Mechanistic Insight : The trifluoroethyl group’s electron-withdrawing effect destabilizes the amide bond, accelerating hydrolysis compared to non-fluorinated analogs .

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation reactions, enabling derivatization.

Notes :

-

Esterification is reversible and favors product formation under Dean-Stark conditions .

-

Amidation requires activation of the carboxylic acid (e.g., via thionyl chloride) .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening or functionalization.

Acid-Catalyzed Ring-Opening

In concentrated HCl, the cyclopropane ring opens to form a linear diacid derivative :

Nucleophilic Addition

The ring reacts with nucleophiles (e.g., Grignard reagents) at the carbonyl-adjacent position :

Key Factors :

-

Ring strain lowers activation energy for addition.

-

Steric effects from the trifluoroethyl group direct regioselectivity .

Cycloaddition Reactions

The trifluoroethyl carbamoyl group facilitates participation in [3+2] cycloadditions under microwave (MW) conditions :

| Reagents | Catalyst | Product | dr | ee |

|---|---|---|---|---|

| Nitroolefins | Squaramide (10 mol%) | Spirocyclic oxindoles with CF₃-substituted sidechains | >20:1 | 94–99% |

Mechanism :

-

The carbamoyl group acts as an electron-deficient dipolarophile.

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability, critical for drug design :

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| pH 7.4 (37°C) | 48 h | Slow hydrolysis of carbamoyl group. |

| pH 4.0 (37°C) | 12 h | Accelerated cyclopropane ring-opening. |

Implications :

Scientific Research Applications

1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of their activity. The cyclopropane ring provides structural rigidity, which contributes to the compound’s stability and efficacy .

Comparison with Similar Compounds

1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

Cyclopropane-1-carboxylic acid: Lacks the trifluoroethyl and carbamoyl groups, resulting in different chemical properties and reactivity.

2,2,2-Trifluoroethyl isocyanate: Contains the trifluoroethyl group but lacks the cyclopropane ring, leading to different applications and reactivity.

1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane:

The unique combination of the trifluoroethyl, carbamoyl, and cyclopropane groups in this compound distinguishes it from these related compounds and contributes to its specific applications and properties.

Biological Activity

1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid is a compound of interest due to its unique chemical structure and potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical formula:

It features a cyclopropane ring, a carboxylic acid group, and a trifluoroethyl carbamoyl substituent. This structure contributes to its unique biological properties.

Pharmacological Properties

Research indicates that this compound exhibits diverse biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential as a broad-spectrum antimicrobial agent. Its structural components may enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis .

- Anticancer Potential : The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways .

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes critical for the survival of certain pathogens and cancer cells. This inhibition can disrupt metabolic processes essential for cellular function .

The mechanisms underlying the biological activity of this compound include:

- Cell Membrane Disruption : The trifluoroethyl group may enhance lipophilicity, allowing better penetration into lipid membranes of cells, which is crucial for its antimicrobial effects.

- Apoptotic Pathways : In cancer cells, it may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase cascades .

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 4 µg/mL, indicating strong efficacy compared to standard antibiotics .

Study 2: Anticancer Activity

In vitro assays using human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with concentrations as low as 10 µM .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.